2-Amino-4-chloro-2'-fluorobenzophenone has been synthesized using various methods, including the Friedel-Crafts acylation of 2-amino-5-chlorophenyl bromide with 2-fluorobenzoyl chloride []. The resulting product can be characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [].
While there is limited information readily available on the specific scientific research applications of 2-Amino-4-chloro-2'-fluorobenzophenone, its structure suggests potential in several areas:
2-Amino-4-chloro-2'-fluorobenzophenone is an organic compound with the molecular formula C13H8ClFNO. It is classified as a benzophenone derivative, characterized by the presence of an amino group, a chlorine atom, and a fluorine atom on its aromatic rings. This unique substitution pattern gives it distinct chemical and physical properties, making it useful in various fields such as pharmaceuticals, agrochemicals, and dyes. The compound is known for its light yellow to yellow appearance and has a melting point ranging from 122°C to 128°C .
The synthesis of 2-Amino-4-chloro-2'-fluorobenzophenone typically involves the reaction of 4-chloroaniline with 2-fluorobenzoyl chloride. This reaction is conducted under controlled conditions with a base such as pyridine or triethylamine to neutralize the hydrochloric acid produced during the reaction.
In industrial settings, similar synthetic routes are employed but optimized for higher yields and purity. The final product is often purified through recrystallization or chromatography techniques .
Interaction studies indicate that 2-Amino-4-chloro-2'-fluorobenzophenone can interact with specific enzymes and proteins, influencing their activity. Its ability to act as an electrophilic reagent allows it to form stable adducts with various biological molecules, which could be leveraged for therapeutic applications.
Several compounds share structural similarities with 2-Amino-4-chloro-2'-fluorobenzophenone:
Compound Name | Key Differences |
---|---|
2-Amino-5-chloro-2'-fluorobenzophenone | Contains a chlorine atom at the 5-position instead of 4. |
2-Amino-2',5-dichlorobenzophenone | Contains two chlorine atoms at different positions. |
2-Amino-5-nitrobenzophenone | Contains a nitro group instead of chlorine. |
The uniqueness of 2-Amino-4-chloro-2'-fluorobenzophenone lies in its specific substitution pattern that imparts distinct chemical reactivity and physical properties. This specificity makes it particularly valuable in the synthesis of certain pharmaceuticals and agrochemicals where precise molecular control is essential.
Irritant